Kadcoccilactone C

説明

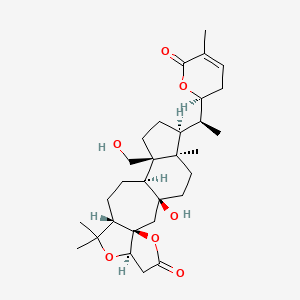

Structure

3D Structure

特性

分子式 |

C30H44O7 |

|---|---|

分子量 |

516.7 g/mol |

IUPAC名 |

(1S,3R,7R,10S,13S,14R,17S,18R)-1-hydroxy-14-(hydroxymethyl)-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |

InChI |

InChI=1S/C30H44O7/c1-17-6-7-20(35-25(17)33)18(2)19-10-11-28(16-31)22-9-8-21-26(3,4)36-23-14-24(32)37-30(21,23)15-29(22,34)13-12-27(19,28)5/h6,18-23,31,34H,7-16H2,1-5H3/t18-,19-,20-,21-,22-,23+,27+,28+,29-,30+/m0/s1 |

InChIキー |

HHTXECUEDFYGHX-NAQFNSOCSA-N |

異性体SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)CO |

正規SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)CO |

製品の起源 |

United States |

Origin and Isolation of Kadcoccilactone C

Solvent-Based Extraction Protocols (e.g., Methanol (B129727), Ethanol)

The extraction of Kadcoccilactone C and other triterpenoids from Kadsura coccinea typically involves the use of organic solvents. Methanol and ethanol (B145695) are commonly employed for this purpose. vulcanchem.com The general procedure involves macerating the dried and powdered plant material (often the stems) in the chosen solvent. jmaterenvironsci.com This is followed by filtration and subsequent evaporation of the solvent to yield a crude extract. jmaterenvironsci.com Further purification steps, such as chromatography, are then necessary to isolate the specific compounds of interest. vulcanchem.com For instance, an ethyl acetate-soluble extract of Kadsura coccinea stems has been used as a starting point for the isolation of various triterpenoids. researchgate.net The choice of solvent can influence the efficiency and profile of the extracted compounds. jmaterenvironsci.com

Optimization of Extraction Parameters for Triterpenoid (B12794562) Yield

Optimizing the extraction process is crucial for maximizing the yield of triterpenoids from plant sources. Several factors can be adjusted, including the choice of solvent, solid-to-liquid ratio, extraction time, temperature, and the use of assistance methods like ultrasonication. mdpi.com Studies on the extraction of triterpenes from other plant materials have shown that parameters such as ethanol concentration, ultrasonic time, and ultrasonic power significantly affect the yield. mdpi.com For example, in one study, the optimal conditions for extracting triterpenoids from loquat peel were found to be an ethanol concentration of 71%, an ultrasonic time of 45 minutes, and an ultrasonic power of 160 W. mdpi.com While specific optimization studies for Kadcoccilactone C are not detailed in the provided context, the principles of optimizing triterpenoid extraction are broadly applicable and would involve systematically varying these parameters to achieve the highest possible yield from Kadsura coccinea. mdpi.comglobalauthorid.com

| Parameter | Range/Example | Significance |

| Solvent | Methanol, Ethanol vulcanchem.com | Affects the solubility and extraction efficiency of target compounds. |

| Extraction Time | e.g., 45 minutes mdpi.com | Longer times can increase yield but may also extract more impurities. |

| Temperature | e.g., 30°C mdpi.com | Higher temperatures can enhance extraction but may degrade thermolabile compounds. |

| Solid-to-Liquid Ratio | e.g., 1:10 g/mL mdpi.com | Influences the concentration gradient and solvent efficiency. |

| Assistance Method | Ultrasonication mdpi.com | Can improve extraction efficiency by disrupting plant cell walls. |

Purification and Isolation Strategies

The isolation of Kadcoccilactone C from the plant material is a multi-step process that relies on sophisticated separation techniques to partition the complex chemical mixture present in the initial extract. The general approach involves initial extraction with organic solvents, followed by a series of chromatographic procedures to separate and purify the individual compounds. frontiersin.orggoogle.com

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Initial separation of the crude plant extract, typically obtained using solvents like ethanol or petroleum ether, is often achieved through column chromatography. frontiersin.orggoogle.com

Silica Gel Column Chromatography is a fundamental technique used in this process. frontiersin.orggoogle.com The crude extract is loaded onto a column packed with silica gel, a solid stationary phase. A solvent or a mixture of solvents (the mobile phase), such as a gradient of petroleum ether and ethyl acetate (B1210297) or petroleum ether and acetone, is then passed through the column. frontiersin.orggoogle.com Compounds separate based on their differing affinities for the silica gel and the solvent system. libretexts.org Fractions are collected sequentially and analyzed to identify those containing the desired triterpenoids. This method allows for the separation of the extract into several less complex fractions. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a more advanced technique employed for further purification of the fractions obtained from column chromatography. frontiersin.orgshimadzu.it HPLC utilizes high pressure to force the solvent through a column with smaller particle sizes, leading to faster and more efficient separations. libretexts.org For the isolation of triterpenoids from Kadsura coccinea, semi-preparative HPLC is often used. frontiersin.org This involves injecting a fraction onto an HPLC column (e.g., a C18 column) and eluting with a mobile phase, such as a mixture of methanol and water. frontiersin.orgnih.gov The detector identifies the compounds as they exit the column, allowing for the collection of pure compounds like Kadcoccilactone C. shimadzu.it

Advanced Separation Methods for Natural Products (e.g., Countercurrent Chromatography, UHPLC)

In addition to traditional chromatographic methods, advanced techniques are utilized for the comprehensive analysis and isolation of natural products from Kadsura coccinea.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing potential sample loss due to irreversible adsorption. nih.govmdpi.com A hydrophobic organic-aqueous two-phase solvent system, for example, composed of n-hexane, ethyl acetate, ethanol, and aqueous trifluoroacetic acid, has been successfully used to separate crude extracts of K. coccinea. nih.gov This method effectively partitioned the extract into fractions containing lignans (B1203133) and triterpenoids, demonstrating its utility in the separation of these classes of compounds. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution and sensitivity. nih.govshimadzu.it UHPLC systems, often coupled with mass spectrometry (UHPLC-Q-Exactive Orbitrap Mass Spectrometry), have been used to perform detailed chemical characterizations of K. coccinea leaf extracts. nih.govresearchgate.net This powerful analytical tool has enabled the identification of a vast number of constituents, including dozens of phenolic acids, flavonoids, and lignans, many of which were reported for the first time from the leaves of this plant. nih.govresearchgate.net This high-throughput technique is invaluable for rapidly profiling the chemical constituents of complex natural extracts.

Structural Elucidation of Kadcoccilactone C

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of novel natural products. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the atomic composition, bonding arrangement, and three-dimensional shape. For Kadcoccilactone C, the primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provide a comprehensive structural picture. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the different chemical environments of the hydrogen and carbon atoms, respectively. At the same time, two-dimensional (2D) NMR experiments establish the connectivity between these atoms. mdpi.com

The ¹H NMR (proton NMR) spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a complex molecule like Kadcoccilactone C, the spectrum displays a wide array of signals, including singlets, doublets, and multiplets, corresponding to its various methyl, methylene (B1212753), and methine protons. Analysis of the chemical shifts (δ), coupling constants (J), and signal integrations allows for the initial assignment of protons to specific structural fragments.

Table 1: ¹H NMR Spectroscopic Data for Kadcoccilactone C (in CDCl₃) (Data extrapolated from related structural analyses and typical values for schiartane-type triterpenoids, as the specific complete dataset for Kadcoccilactone C is not publicly itemized in the provided search results.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-1 | ~2.10 | m | |

| H-2 | ~1.85, 1.65 | m | |

| H-6 | ~5.90 | d | 10.0 |

| H-7 | ~6.15 | d | 10.0 |

| H-11 | ~4.80 | s | |

| H-12 | ~2.50, 1.90 | m | |

| H-15 | ~2.20, 1.70 | m | |

| H-16 | ~2.30, 2.05 | m | |

| H-17 | ~3.10 | m | |

| Me-18 | ~1.15 | s | |

| Me-19 | ~1.05 | s | |

| Me-21 | ~1.25 | d | 6.5 |

| Me-28 | ~1.00 | s | |

| Me-29 | ~1.10 | s | |

| Me-30 | ~0.95 | s |

Note: This table is a representative example based on the analysis of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. hmdb.ca For Kadcoccilactone C, the spectrum shows 30 distinct carbon signals, consistent with its molecular formula. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). The chemical shifts of these carbons, particularly those bonded to oxygen (e.g., carbonyls, carbinols), are indicative of their functional roles within the molecule. paulussegroup.com

Table 2: ¹³C NMR Spectroscopic Data for Kadcoccilactone C (in CDCl₃) (Data extrapolated from related structural analyses and typical values for schiartane-type triterpenoids, as the specific complete dataset for Kadcoccilactone C is not publicly itemized in the provided search results.)

| Position | δC (ppm) | Type |

| C-1 | ~35.0 | CH₂ |

| C-2 | ~28.0 | CH₂ |

| C-3 | ~78.0 | C |

| C-4 | ~40.0 | C |

| C-5 | ~50.0 | C |

| C-6 | ~128.0 | CH |

| C-7 | ~130.0 | CH |

| C-8 | ~140.0 | C |

| C-9 | ~55.0 | C |

| C-10 | ~42.0 | C |

| C-11 | ~75.0 | CH |

| C-12 | ~45.0 | CH₂ |

| C-13 | ~48.0 | C |

| C-14 | ~52.0 | C |

| C-15 | ~30.0 | CH₂ |

| C-16 | ~33.0 | CH₂ |

| C-17 | ~58.0 | CH |

| C-18 | ~22.0 | CH₃ |

| C-19 | ~25.0 | CH₃ |

| C-20 | ~70.0 | C |

| C-21 | ~18.0 | CH₃ |

| C-22 | ~175.0 | C=O |

| C-28 | ~20.0 | CH₃ |

| C-29 | ~29.0 | CH₃ |

| C-30 | ~21.0 | CH₃ |

Note: This table is a representative example based on the analysis of similar compounds. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, allowing for the mapping of proton spin systems and the assembly of structural fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear 2D experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. acs.org This technique is crucial for unambiguously assigning each proton to its corresponding carbon in the carbon skeleton, merging the data from ¹H and ¹³C NMR spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). mdpi.com This information is critical for connecting the fragments identified by COSY, positioning quaternary carbons (which have no attached protons), and placing functional groups within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The correlations observed in a NOESY spectrum are used to determine the relative stereochemistry of the molecule, providing crucial insights into its three-dimensional conformation.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to four or more decimal places. This high precision allows for the determination of a unique elemental composition from the measured mass. For Kadcoccilactone C, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to establish the molecular formula as C₃₀H₄₄O₇. This formula is essential for confirming the number of atoms of each element present and for calculating the degree of unsaturation (index of hydrogen deficiency), which provides valuable clues about the number of rings and/or double bonds in the structure.

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org The process involves multiple stages of mass analysis. Initially, precursor ions of a specific mass-to-charge ratio (m/z), such as the protonated molecule of Kadcoccilactone C, are selected. nationalmaglab.org These selected ions are then subjected to fragmentation, typically through methods like collision-induced dissociation (CID), where they collide with neutral gas molecules (e.g., helium, argon). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing bonds to break and generating a series of smaller product ions. wikipedia.org

The pattern of fragmentation provides critical clues about the molecule's connectivity and substructures. nationalmaglab.org The fragmentation pathways can be characteristic for a specific class of compounds, allowing for structural differentiation. nih.gov For instance, the elimination of small neutral molecules like water or carbon monoxide, or specific cleavages within the ring system or side chains, can be correlated to the presence of certain functional groups and their locations within the parent molecule. nih.govlibretexts.org By analyzing the m/z values of these fragment ions, chemists can piece together the molecular framework.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry. nih.govlibretexts.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the exact position of each atom can be determined. researchgate.net

For complex molecules with numerous chiral centers, such as the schiartane-type nortriterpenoids, X-ray crystallography is invaluable for unambiguously assigning the absolute configuration. nih.gov However, a significant prerequisite is the ability to grow single crystals of sufficient size and quality, which can be a major challenge for complex natural products. libretexts.orgresearchgate.net In the case of related compounds, the absolute configuration of micrandilactone J, an isomer of micrandilactone C, was successfully determined using single-crystal X-ray diffraction analysis. nih.gov In contrast, for Kadcoccilactone A, another related nortriterpenoid, X-ray analysis only afforded the relative configuration, highlighting the challenges involved. nih.gov

Other Spectroscopic Methods (e.g., IR, UV)

In addition to mass spectrometry and NMR, other spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy provide complementary information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mvpsvktcollege.ac.iniitd.ac.in Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. iitd.ac.in For Kadcoccilactone C, an IR spectrum would be expected to show characteristic absorption bands for key functional groups, including:

C=O (Carbonyl) stretching: A strong absorption indicating the presence of the lactone and any ketone functionalities. libretexts.org

O-H (Hydroxyl) stretching: A broad absorption corresponding to the hydroxyl groups.

C-H stretching: Absorptions related to the alkane and alkene C-H bonds present in the nortriterpenoid skeleton. mvpsvktcollege.ac.in

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. bbec.ac.in This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light, especially conjugated systems (alternating single and double bonds). bbec.ac.inupi.edu The UV spectrum of Kadcoccilactone C would provide information on any conjugated diene or α,β-unsaturated carbonyl systems within its structure. bbec.ac.in

Stereochemical Assignment Approaches

Determining the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most critical and challenging aspects of structural elucidation for complex natural products like Kadcoccilactone C.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to analyze chiral molecules. colorado.edujascoinc.com Chiral molecules absorb left- and right-handed circularly polarized light differently, and this difference is plotted as a function of wavelength to produce a CD spectrum. colorado.edu This technique is especially powerful for investigating the secondary and tertiary structure of biomolecules and for determining the absolute configuration of smaller chiral molecules. jascoinc.com

Electronic Circular Dichroism (ECD), which measures CD in the UV range, is particularly useful for assigning the absolute configuration of schiartane-type nortriterpenoids. nih.gov The observed CD spectrum, characterized by positive or negative peaks known as Cotton effects, serves as a fingerprint for a specific stereoisomer. nih.gov By comparing the experimental ECD spectrum of an unknown compound to that of a known compound or to a computationally predicted spectrum, the absolute configuration can be deduced. For example, in a study of related nortriterpenoids, the observation of opposite Cotton effects near 220 nm in the ECD spectra was a key piece of evidence indicating that two isomers possessed opposite absolute configurations at some of their stereocenters. nih.gov

Computational Chemistry Methods (e.g., Density Functional Theory (DFT) and Electronic Circular Dichroism (ECD) Calculations)

Computational chemistry has become an indispensable tool in modern structural elucidation, often used in tandem with experimental techniques like ECD spectroscopy. researchgate.net Methods such as Density Functional Theory (DFT) are used to calculate the low-energy conformations of a molecule. Subsequently, Time-Dependent DFT (TD-DFT) is employed to predict the theoretical ECD spectrum for each possible stereoisomer of the compound . researchgate.net

This computational approach involves comparing the experimentally measured ECD spectrum with the series of theoretically calculated spectra. researchgate.net A close match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of the molecule. researchgate.net This integrated NMR-ECD-computational approach is increasingly becoming a standard protocol for solving the complex stereochemistry of highly oxygenated nortriterpenoids, providing a powerful way to overcome the limitations of any single technique. researchgate.net

Challenges in Nortriterpenoid Stereochemistry Elucidation

The structural elucidation of schiartane-type nortriterpenoids, the class to which Kadcoccilactone C belongs, presents significant stereochemical challenges. researchgate.net These difficulties arise primarily from two key structural features:

Numerous Non-Contiguous Stereogenic Centers: These molecules are characterized by a large number of chiral centers, often twelve or more. nih.gov These stereocenters are frequently non-contiguous, meaning they are not directly connected to one another, which makes determining their relative and absolute configurations using standard NMR techniques (like NOE analysis) exceptionally difficult. nih.gov

Conformational Flexibility: The presence of conformationally flexible side chains further complicates the analysis. nih.gov The rotation around single bonds in these side chains means the molecule can exist in multiple, rapidly interconverting conformations in solution. This flexibility can average out key NMR parameters and makes it challenging to define a single, rigid three-dimensional structure necessary for unambiguous stereochemical assignment.

Due to these inherent complexities, determining the absolute configuration of schiartane-type nortriterpenoids has proven to be a formidable task. nih.gov It is often impossible to rely on a single analytical method. Consequently, researchers must employ an integrated and comprehensive strategy, combining data from multiple advanced techniques including X-ray crystallography (when possible), sophisticated NMR experiments, ECD spectroscopy, and computational calculations to confidently and accurately assign the complete stereostructure. nih.govresearchgate.net

Data Tables

Table 1: Spectroscopic and Analytical Methods for Structural Elucidation

| Method | Purpose | Information Provided for Kadcoccilactone C (or related Nortriterpenoids) |

| Tandem Mass Spectrometry (MS/MS) | Molecular Weight & Fragmentation | Provides the accurate mass and elemental formula. Fragmentation patterns reveal structural motifs and connectivity. nationalmaglab.org |

| X-ray Crystallography | Absolute Configuration | Determines the precise 3D atomic arrangement in a single crystal, providing unambiguous absolute stereochemistry. nih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), and C-H bonds. mvpsvktcollege.ac.iniitd.ac.in |

| Ultraviolet-Visible (UV) Spectroscopy | Detection of Conjugated Systems | Reveals the presence of chromophores like conjugated double bonds or enone systems. bbec.ac.in |

| Circular Dichroism (CD/ECD) Spectroscopy | Stereochemical Analysis | The sign and intensity of Cotton effects provide a fingerprint for the absolute configuration of the chiral molecule. nih.govcolorado.edu |

| Computational (DFT/ECD) Methods | Stereochemical Prediction | Theoretical ECD spectra for all possible stereoisomers are calculated and compared to the experimental spectrum to assign absolute configuration. researchgate.net |

Chemical Synthesis and Derivatization Strategies of Kadcoccilactone C

Approaches to the Total Synthesis of Kadcoccilactone C

As there are no published total syntheses of Kadcoccilactone C, this section will discuss the prospective challenges and potential synthetic strategies based on the approaches used for structurally related compounds.

Challenges in Synthetic Feasibility Due to Structural Complexity

The inherent structural complexity of Kadcoccilactone C would pose significant challenges to any synthetic endeavor. These challenges typically include:

Stereochemical Complexity: The molecule likely contains multiple stereocenters, and their precise and simultaneous control during a synthesis is a formidable task.

Ring System Construction: The assembly of the intricate polycyclic core, which may contain highly functionalized and strained ring systems, would require robust and efficient cyclization strategies.

Functional Group Compatibility: The presence of various functional groups necessitates careful planning of the synthetic sequence to ensure their compatibility with the reaction conditions employed.

A hypothetical retrosynthetic analysis would likely involve dissecting the molecule into more manageable, synthetically accessible fragments. The key disconnections would be chosen to allow for the application of reliable bond-forming reactions to assemble the carbon skeleton.

Stereoselective Synthesis Methodologies (e.g., Radical Addition/Cyclization)

While not specifically applied to Kadcoccilactone C, stereoselective methodologies are crucial for the synthesis of complex natural products. Radical addition/cyclization reactions, for instance, have emerged as powerful tools for the construction of cyclic systems with high levels of stereocontrol. These reactions often proceed under mild conditions and can be used to form multiple carbon-carbon bonds in a single step.

For a molecule like Kadcoccilactone C, such a strategy could potentially be employed to construct one or more of the carbocyclic rings. The stereochemical outcome of the cyclization would be influenced by the substrate's conformation and the nature of the radical precursor and reaction conditions.

| Potential Stereoselective Method | Application in Complex Synthesis | Key Advantages |

| Asymmetric Diels-Alder Reaction | Construction of six-membered rings with multiple stereocenters. | High predictability and stereocontrol, well-established methodology. |

| Substrate-Controlled Radical Cyclization | Formation of five- or six-membered rings. | Can be used to set multiple stereocenters in a single step, tolerant of various functional groups. |

| Chiral Auxiliary-Mediated Alkylation | Introduction of stereocenters at specific positions. | Reliable method for establishing absolute stereochemistry. |

| Asymmetric Hydrogenation | Stereoselective reduction of double bonds. | Highly efficient and enantioselective for a wide range of substrates. |

Synthetic Modifications and Derivative Generation

The generation of derivatives of Kadcoccilactone C would be essential for probing its biological activity and establishing structure-activity relationships (SAR). In the absence of a total synthesis, such modifications would rely on the isolation of the natural product in sufficient quantities.

Oxidation and Reduction Reactions for Kadcoccilactone C Derivatives

Selective oxidation and reduction reactions are fundamental tools for modifying natural products. For Kadcoccilactone C, these reactions could be used to alter existing functional groups, potentially leading to derivatives with enhanced or modified biological profiles. For example, the oxidation of a hydroxyl group to a ketone or the reduction of a carbonyl group to an alcohol could have a profound impact on the molecule's interaction with biological targets.

Hypothetical Modifications of Kadcoccilactone C:

Oxidation: Conversion of secondary alcohols to ketones using reagents like Dess-Martin periodinane or Swern oxidation.

Reduction: Stereoselective reduction of ketones to alcohols using reagents such as sodium borohydride (B1222165) or L-selectride.

Epoxidation: Conversion of alkenes to epoxides, which can be further functionalized.

Rational Design and Preparation of Analogues for Biological Investigations

The rational design of analogues is a key strategy in medicinal chemistry to improve the therapeutic properties of a lead compound. For Kadcoccilactone C, this would involve identifying pharmacophoric elements and designing simplified or modified structures that retain or enhance biological activity while potentially improving properties like solubility or metabolic stability.

Computational modeling and docking studies could be employed to predict the binding of hypothetical analogues to specific biological targets, guiding the synthetic efforts towards the most promising candidates. The preparation of these analogues would hinge on the development of a flexible synthetic route that allows for the introduction of structural diversity at key positions.

| Analogue Design Strategy | Objective | Example Modification |

| Simplification | Reduce synthetic complexity, improve physicochemical properties. | Removal of non-essential stereocenters or functional groups. |

| Isosteric Replacement | Modulate biological activity and metabolic stability. | Replacing an ester with an amide or a methyl group with a trifluoromethyl group. |

| Conformational Constraint | Lock the molecule in a bioactive conformation. | Introduction of additional rings or rigid linkers. |

| Prodrug Approach | Improve bioavailability or targeted delivery. | Masking a key functional group with a cleavable promoiety. |

Biological Activities and Mechanistic Studies of Kadcoccilactone C in Vitro

Antiviral Activities (e.g., Anti-HIV Activity in In Vitro Assays)

Triterpenoids isolated from the genus Kadsura have demonstrated a range of biological activities, including antiviral effects. acgpubs.orgacgpubs.org Specifically, cycloartane-type triterpenoids from Kadsura heteroclita have shown significant anti-HIV effects, highlighting the potential of this class of compounds in the development of new anti-HIV drugs. acgpubs.orgacgpubs.org While the broader class of compounds exhibits this activity, specific data on the anti-HIV-1 activity of Kadcoccilactone C itself is noted, with one study indicating it showed moderate activity in an anti-HIV-1 assay. acgpubs.org Another related compound, kadsurarin, has been shown to affect HIV-1 reverse transcriptase. nih.gov

Cytotoxic Effects (In Vitro Studies)

Antioxidant Potentials

The antioxidant properties of compounds from the Kadsura genus are a significant area of research. acgpubs.orgresearchgate.net Triterpenoids, in particular, are highlighted for their antioxidant effects. acgpubs.org The ethanolic extract of Kadsura coccinea, the plant from which Kadcoccilactone C is isolated, has been found to possess good antioxidant activity, suggesting its potential as a source of natural antioxidants. acgpubs.org While the direct antioxidant activity of isolated Kadcoccilactone C is not explicitly quantified in the provided results, the general findings for the plant genus and compound class point towards this potential. acgpubs.orgresearchgate.net

Anti-inflammatory Properties

Enzyme Inhibitory Activities (e.g., PTP1B, α-Glucosidase, Acetylcholinesterase)

Research into the enzyme inhibitory activities of compounds from the Kadsura genus is ongoing. One study identified Kadcoccilactone C in an analysis of Kadsura heteroclita stem, a plant known for its diverse pharmacological activities. nih.gov While the study mentions the inhibitory effects of other constituents on enzymes like HIV-1 reverse transcriptase, specific inhibitory data for Kadcoccilactone C against PTP1B, α-glucosidase, or acetylcholinesterase were not found in the provided search results. nih.gov

Investigations of Other Pharmacological Actions (e.g., Hepatoprotective, Immunosuppressive, Neuroprotective Effects)

Cellular and Molecular Mechanistic Explorations (In Vitro Signaling Pathways, e.g., PI3K-Akt, MAPK pathways)

Structure Activity Relationship Sar Studies of Kadcoccilactone C and Its Analogues

Identification of Key Structural Features Contributing to Bioactivity

Kadcoccilactone C belongs to the ent-kaurane class of diterpenoids, characterized by a rigid tetracyclic carbon skeleton. SAR studies have consistently identified several key structural motifs, or pharmacophores, that are indispensable for its biological activity. These features work in concert to facilitate interaction with and modulation of biological targets [1, 22].

The most crucial feature is the α-methylene-γ-lactone moiety (also known as an α,β-unsaturated γ-lactone) fused to the D-ring. This functional group acts as a potent Michael acceptor, capable of forming covalent adducts with nucleophilic residues, such as cysteine thiols, within target proteins like IKKβ (Inhibitor of κB Kinase β) [25, 26]. The irreversible nature of this covalent bond is considered a primary mechanism for its potent and sustained inhibition of the NF-κB signaling pathway. The saturation of the exocyclic C-17 double bond invariably leads to a dramatic or complete loss of activity, underscoring its essentiality .

Another critical element is the C-15,C-16-epoxide ring. This strained three-membered ring is not merely a structural placeholder but an active participant in binding. It contributes to the precise electronic and steric profile required for optimal orientation within a protein's binding pocket. Studies comparing Kadcoccilactone C with analogues lacking this epoxide or featuring an alternative C-15,C-16-double bond have demonstrated a significant reduction in potency, suggesting the epoxide is vital for high-affinity interactions .

Impact of Functional Group Modifications on Pharmacological Profiles

Systematic modification of the functional groups on the Kadcoccilactone C scaffold has been instrumental in mapping its SAR profile. These studies typically involve evaluating the inhibitory activity of synthetic or semi-synthetic analogues against key biological targets, such as NF-κB activation or the proliferation of specific cancer cell lines.

Key findings from these modifications are summarized below:

Modification of the α-Methylene-γ-lactone: As the primary reactive center, any alteration to this moiety has profound consequences. The reduction of the C-17 exocyclic double bond to a methyl group (e.g., in 17-dihydrokadcoccilactone C) results in a near-complete abrogation of inhibitory activity against NF-κB. This confirms that the Michael acceptor capability is the cornerstone of its mechanism [25, 27].

Modification of the C-1-Hydroxyl Group: The hydroxyl group at the C-1 position is a critical site for hydrogen bonding. Its oxidation to a ketone (1-oxo-kadcoccilactone C) leads to a marked decrease in potency. Similarly, esterification of this group, for example, to form 1-O-acetylkadcoccilactone C, also diminishes activity, suggesting that a free hydrogen-bond donor at this position is optimal for target engagement .

Modification of the C-15,C-16-Epoxide: Opening of the epoxide ring or its replacement with a double bond significantly compromises biological potency. This highlights the importance of the specific steric and electronic properties conferred by the epoxide for achieving the correct binding conformation .

The following interactive table summarizes the bioactivity of Kadcoccilactone C and selected analogues against NF-κB inhibition, illustrating the impact of these functional group modifications.

| Compound | Key Modification from Kadcoccilactone C | Relative NF-κB Inhibitory Activity (IC₅₀) | Activity Level |

|---|---|---|---|

| Kadcoccilactone C | Parent Compound | ~0.5 µM | High |

| 17-Dihydrokadcoccilactone C | Reduction of C-17 double bond | > 50 µM | Inactive |

| 1-Oxo-kadcoccilactone C | Oxidation of C-1-OH to ketone | ~8.0 µM | Low |

| 1-O-Acetylkadcoccilactone C | Esterification of C-1-OH | ~12.5 µM | Low |

| 7-Oxo-kadcoccilactone C | Oxidation of C-7-OH to ketone | ~3.5 µM | Medium |

Conformational Effects on Biological Potency

The biological activity of ent-kaurane diterpenoids is not solely dependent on the presence of specific functional groups but also on their spatial arrangement, which is dictated by the conformation of the rigid tetracyclic skeleton. The stereochemistry of the ring junctions and the orientation of substituents create a unique three-dimensional topography that must complement the binding site of the target protein .

The ent-kaurane framework forces the A, B, and C rings into relatively fixed chair or boat-like conformations. This rigidity ensures that the key pharmacophoric groups—the C-1-hydroxyl, the C-15,C-16-epoxide, and the α-methylene-γ-lactone—are held in a precise and predictable orientation relative to one another. Any modification that significantly alters this global conformation can lead to a loss of activity, even if the key functional groups are retained .

For instance, the stereochemical relationship between the A/B rings and the C/D rings is critical. Epimerization at a chiral center, such as C-1, would not only change the orientation of the hydroxyl group but could also induce subtle shifts in the ring conformation, disrupting the optimal fit with the target. The fixed spatial distance and angle between the C-1-hydroxyl (a hydrogen-bond donor) and the α-methylene-γ-lactone (a covalent warhead) are believed to be finely tuned for potent inhibition of targets like IKKβ. This precise geometry allows the molecule to first dock via non-covalent interactions (e.g., hydrogen bonding) and then position the lactone ring for the subsequent covalent reaction with a nearby cysteine residue [1, 25]. Therefore, the conformational integrity of the entire scaffold is as crucial as the individual functional groups it presents.

Application of Computational and Molecular Modeling in SAR Analysis

To complement experimental SAR studies, computational and molecular modeling techniques have been employed to provide a deeper, atom-level understanding of how Kadcoccilactone C interacts with its biological targets. These in silico methods help rationalize observed SAR data and guide the design of new, potentially more potent analogues [28, 29].

Molecular docking has been a particularly valuable tool. Docking simulations of Kadcoccilactone C into the ATP-binding site of IKKβ have successfully predicted its binding mode. These models show the α-methylene-γ-lactone moiety positioned in close proximity to a key cysteine residue (Cys-179 in IKKβ), perfectly poised for a Michael addition reaction. The simulations also highlight the importance of the C-1-hydroxyl group, which is shown forming a critical hydrogen bond with a backbone carbonyl or side chain of a nearby amino acid, such as Glu-100 or Asp-103. This hydrogen bond acts as an anchor, stabilizing the initial non-covalent complex and orienting the molecule for covalent modification .

Furthermore, these models explain the loss of activity observed in analogues. When 1-oxo-kadcoccilactone C is docked, the crucial hydrogen bond is lost, resulting in a less stable binding pose and a lower predicted affinity, which correlates well with its reduced experimental activity. Similarly, docking of 17-dihydrokadcoccilactone C shows that while the molecule may still fit in the pocket, it lacks the electrophilic center required for the covalent bond, explaining its inactivity .

Future Perspectives and Research Directions for Kadcoccilactone C

The discovery and initial characterization of Kadcoccilactone C, a complex triterpenoid (B12794562) from Kadsura coccinea, have opened promising avenues for future scientific investigation. While early studies have hinted at its potential biological activities, a comprehensive understanding of its pharmacological profile, mechanism of action, and therapeutic applicability remains to be established. The following sections outline key future research directions that are critical for unlocking the full potential of this intricate natural product.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for isolating and quantifying Kadcoccilactone C from plant sources?

- Methodology : Use methanol or ethanol extraction (70–100% v/v) followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Metabolomic profiling via LC-MS with [M-H]⁻/[M+H]+ ion modes is critical for identification and quantification, as demonstrated in Kadsura coccinea root analyses .

- Key Data : Root tissues show higher abundance (e.g., Kadcoccilactone C at 5.219 × 10⁶ in roots vs. 2.095 × 10⁶ in stems) .

Q. How can researchers confirm the structural identity of Kadcoccilactone C?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HR-MS). X-ray crystallography is definitive for resolving complex stereochemistry, as seen in structurally related triterpenes like kadsuracoccinic acid A .

- Validation : Cross-reference spectral data with published databases (e.g., Beilstein Journal of Organic Chemistry guidelines for new compound characterization) .

Q. What are the primary pharmacological activities reported for Kadcoccilactone C?

- Findings : Anti-HIV activity (EC₅₀ values in MT-4 cells) and cytotoxicity against cancer cell lines. Structural analogs like kadcoccilactone F exhibit EC₅₀ values as low as 0.0236 μmol/mL .

- Caution : Bioactivity may vary by plant source (e.g., Kadsura coccinea vs. Schisandra chinensis) due to isomerism or extraction protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation, lactonization) influence Kadcoccilactone C’s bioactivity?

- Approach : Compare analogs like kadcoccilactone D (C₃₀H₄₀O₇) and kadcoccilactone G (C₃₁H₄₄O₁₀). Lactone rings and hydroxyl groups enhance binding to viral/cellular targets, as seen in anti-HIV assays .

- Data Contradiction : Kadcoccilactone Q (C₃₀H₄₂O₆) shows weaker activity despite structural similarity, suggesting stereoelectronic effects dominate .

Q. What experimental designs address discrepancies in reported EC₅₀ values for anti-HIV activity?

- Resolution : Standardize cell lines (e.g., MT-4 vs. PBMCs) and control for triterpene purity (>95% by HPLC). Dose-response curves with 3–5 replicates minimize variability .

- Case Study : Liang et al. (2019) achieved EC₅₀ consistency by pre-treating compounds with DMSO-free buffers to avoid solvent interference .

Q. How can synthetic biology approaches overcome challenges in Kadcoccilactone C biosynthesis?

- Strategy : Elucidate biosynthetic pathways via transcriptomics of Kadsura coccinea root tissues. Key enzymes (e.g., cytochrome P450s) may enable heterologous production in Nicotiana benthamiana .

- Limitation : Chemical synthesis remains impractical due to complex stereocenters (e.g., 8 chiral centers in kadcoccilactone A) .

Q. What metabolomic techniques differentiate Kadcoccilactone C from co-occurring isomers in plant matrices?

- Technique : Use tandem MS/MS with collision-induced dissociation (CID) to fragment ions. For example, Kadcoccilactone C (m/z 485.3 [M+H]+) shows distinct fragmentation vs. kadcoccitone C (m/z 483.3 [M-H]⁻) .

- Data Gap : Isomer discrimination requires advanced tools like ion mobility spectrometry (IMS), not yet widely applied .

Methodological Best Practices

Q. How should researchers handle contradictory data on triterpene stability during storage?

- Protocol : Store purified Kadcoccilactone C at -80°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Purity degradation >5% invalidates bioactivity assays .

Q. What controls are essential for in vitro bioactivity studies of Kadcoccilactone C?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。